5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid
Overview
Description
The compound 5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid is a complex organic molecule that features a benzimidazole moiety, a cyano group, a furan ring, and a chlorobenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via a reaction with cyanogen bromide in an acetonitrile solution.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The final step involves coupling the benzimidazole, cyano, and furan moieties with the chlorobenzoic acid group under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid: can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzoic acid group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from the reduction of the cyano group.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid: has several scientific research applications:
Medicinal Chemistry: The benzimidazole moiety is known for its antimicrobial, anticancer, and antiviral properties.
Biological Studies: The compound can be used to study the interaction of benzimidazole derivatives with biological targets such as enzymes and receptors.
Material Science: The unique structural properties of the compound make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid: can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
5-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O3/c22-16-7-5-12(10-15(16)21(26)27)19-8-6-14(28-19)9-13(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)(H,26,27)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVARUSXZLMOCC-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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